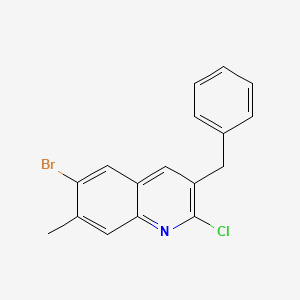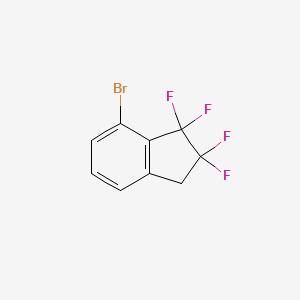![molecular formula C14H9Cl2N3S2 B15171456 4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-26-5](/img/structure/B15171456.png)
4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and various substituents including chlorine and methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of 2-bromo-1-(3-chlorophenyl)ethanone with thiourea, followed by cyclization. The pyrimidine ring is then introduced through a condensation reaction with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of chlorine atoms can yield a variety of substituted thiazole-pyrimidine derivatives .
科学的研究の応用
4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole and pyrimidine derivatives such as:
- 2-(4-Chlorophenyl)-4-(2-chlorophenyl)-1,3-thiazole
- 4-(3-Chlorophenyl)-2-(methylsulfanyl)-1,3-thiazole
- 2-(Methylsulfanyl)-4-(2-chlorophenyl)-1,3-thiazole .
Uniqueness
What sets 4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine apart is its unique combination of substituents and the specific arrangement of its thiazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
特性
CAS番号 |
917808-26-5 |
|---|---|
分子式 |
C14H9Cl2N3S2 |
分子量 |
354.3 g/mol |
IUPAC名 |
2-chloro-4-(3-chlorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H9Cl2N3S2/c1-20-14-17-6-5-10(18-14)12-11(19-13(16)21-12)8-3-2-4-9(15)7-8/h2-7H,1H3 |
InChIキー |
UBYXYAZZUPHNMY-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=CC(=N1)C2=C(N=C(S2)Cl)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)



![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)







